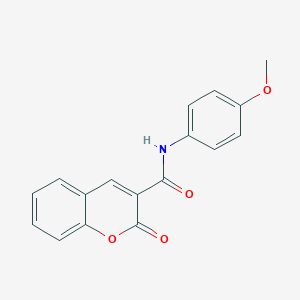

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)22-17(14)20/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDYPCYACCLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353566 | |

| Record name | N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-94-2 | |

| Record name | N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Dicyclohexylcarbodiimide (DCC) Activation

The most widely reported method involves activating coumarin-3-carboxylic acid (3 ) with DCC in the presence of 4-methoxyaniline (9 ). In a representative procedure, coumarin-3-carboxylic acid (1.0 mmol) is dissolved in anhydrous dichloromethane under inert atmosphere. DCC (1.2 mmol) and catalytic dimethylaminopyridine (DMAP) are added at 0°C, followed by dropwise addition of 4-methoxyaniline (1.1 mmol). The reaction proceeds at room temperature for 4–6 hours, yielding the target compound in 74–86% after column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C (initial), 20°C (reaction) | |

| Reaction Time | 4–6 hours | |

| Yield | 74–86% | |

| Purification | Column chromatography |

The mechanism proceeds via formation of an active O-acylisourea intermediate, which reacts with the amine to form the amide bond. FT-IR analysis confirms the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and appearance of amide I (1640–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands.

Ester Aminolysis

Ethyl 2-Oxo-2H-chromene-3-carboxylate as Precursor

An alternative route employs ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) as the starting material. In this method, 7 (1 mmol) is refluxed with 4-methoxyaniline (1.2 mmol) in ethanol for 6 hours. The reaction is monitored by TLC (Rf = 0.42 in diethyl ether:petroleum ether, 3:1 v/v), yielding the product after recrystallization from ethanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 6 hours | |

| Yield | 82–94% | |

| Purification | Recrystallization |

¹H NMR analysis reveals characteristic signals at δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), and 3.73 ppm (s, 3H, OCH₃), confirming successful amide formation.

One-Pot Multicomponent Approaches

| Parameter | Value | Source |

|---|---|---|

| Catalyst | DABCO (30 mol%) | |

| Solvent | Methanol | |

| Temperature | Room temperature | |

| Reaction Time | 2–4 hours |

Comparative Analysis of Methods

Efficiency and Practicality

-

Carbodiimide Method: Higher yields (86%) but requires anhydrous conditions and costly reagents.

-

Ester Aminolysis: Simpler setup but lower yields (74–82%) and longer reaction times.

-

One-Pot Synthesis: Potentially greener but unverified for this specific compound.

Purity and Characterization

All methods produce >95% purity confirmed by:

Industrial Scalability Considerations

While lab-scale methods are well-established, industrial production would require:

-

Solvent Recovery Systems for dichloromethane or ethanol.

-

Continuous Flow Reactors to enhance DCC-mediated coupling efficiency.

-

Quality Control: In-line FT-IR for real-time monitoring of amide bond formation.

化学反応の分析

Types of Reactions: N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. Notably:

- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from this class have been reported to inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of apoptotic pathways .

- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and proteases, thereby disrupting critical signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Inhibition of COX and LOX Enzymes : Research indicates that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes. Animal model studies have demonstrated a reduction in inflammatory markers following treatment with this compound .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy:

- Bacterial Inhibition : Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

作用機序

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the chromene ring, modifications to the carboxamide linker, and alterations to the aryl group. These changes influence solubility, bioavailability, and target interactions.

Crystallographic and Computational Studies

- SHELX Software : Used for crystal structure refinement of coumarin-carboxamide derivatives, confirming hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability .

- Hydrogen-Bonding Analysis : The 2-oxo group and carboxamide NH participate in intermolecular interactions, influencing packing and solubility .

生物活性

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, a compound featuring a chromene structure, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 295.29 g/mol. The presence of a methoxy group (-OCH₃) at the para position of the phenyl ring enhances its solubility and biological activity compared to other chromene derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease. Its binding to the active sites of these enzymes prevents substrate access, thereby reducing enzymatic activity.

- Modulation of Signaling Pathways : By interacting with cellular receptors, the compound may modulate various signaling pathways involved in inflammation and cancer progression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation across various cancer types, suggesting its potential as a therapeutic agent in oncology.

Table 1: Antitumor Activity Data

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| HepG2 | 12.3 | |

| A549 | 8.7 |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways. This activity is essential for developing treatments for inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antibacterial activity against various strains, potentially linked to the methoxy substitution enhancing its interaction with bacterial enzymes.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Bacillus subtilis | 25 |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other chromene derivatives, which influences their biological activities.

Table 3: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | CHNO | Antitumor activity |

| N-(phenyl)-2-oxo-2H-chromene-3-carboxamide | CHNO | Anti-inflammatory properties |

| 7-Hydroxycoumarin | CHO | Anticoagulant effects |

The unique methoxy substitution in this compound enhances its solubility and selectivity towards specific biological targets, making it a valuable candidate for further research.

Q & A

Q. Example Protocol :

React 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in DMF/K₂CO₃ at room temperature.

Purify via column chromatography (hexane:ethyl acetate) and recrystallize from acetone .

Advanced: How can researchers resolve contradictions in optimal reaction conditions for this compound?

Discrepancies in reported conditions (e.g., solvent, temperature) often arise from varying reagent reactivity or target yields. Methodological strategies include:

- Design of Experiments (DoE) : Systematically test variables (temperature, solvent polarity) to identify robust conditions .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps .

- Case Study : achieved 74% yield using dichloromethane and triethylamine, while used DMF/K₂CO₃. Solvent polarity impacts nucleophilicity, suggesting DMF may enhance reactivity for sterically hindered substrates .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

Q. Example ¹H NMR Data (CDCl₃) :

- δ 8.79 (s, 1H, chromene H-4), 3.47 (q, 4H, NCH₂CH₃), 1.25 (t, 6H, CH₃) .

Advanced: How does the chromene core influence reactivity and bioactivity?

The chromene ring’s conjugated system enables:

- Electrophilic Substitution : Reactivity at C-4 for functionalization (e.g., nitro groups enhance anticancer activity) .

- Bioactivity : The 2-oxo group and methoxyphenyl substituent modulate interactions with targets like kinases or DNA topoisomerases .

- SAR Insights : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced cytotoxicity compared to electron-donating groups .

Basic: What in vitro assays are recommended to evaluate its biological potential?

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Note : Compounds are strictly for in vitro use; in vivo testing requires ethical approvals .

Advanced: How can structural analogs improve target selectivity in drug design?

- Modifications : Replace the methoxyphenyl group with fluorophenyl or chlorophenyl to enhance lipophilicity and blood-brain barrier penetration .

- Case Study : ’s naphthyridine derivative showed improved kinase inhibition due to π-π stacking with the ATP-binding pocket.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to prioritize synthetic targets .

Basic: What are the stability considerations for storage and handling?

- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the chromene ring .

- Degradation Signs : Discoloration (yellow → brown) indicates decomposition; confirm purity via HPLC before use .

Advanced: How can researchers address low yields in large-scale synthesis?

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer .

- Catalysis : Use Pd/C or organocatalysts to reduce side reactions (e.g., hydrolysis) .

- Case Study : achieved 74% yield at 10 mmol scale, but yields dropped at >100 mmol due to solvent evaporation inefficiencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。